Methyl 2-((1-(3-(phenylsulfonyl)propanoyl)pyrrolidin-3-yl)thio)acetate
Description
Methyl 2-((1-(3-(phenylsulfonyl)propanoyl)pyrrolidin-3-yl)thio)acetate is a synthetic organic compound characterized by a pyrrolidine core substituted with a thioacetate group and a phenylsulfonyl propanoyl moiety.
Properties
IUPAC Name |
methyl 2-[1-[3-(benzenesulfonyl)propanoyl]pyrrolidin-3-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S2/c1-22-16(19)12-23-13-7-9-17(11-13)15(18)8-10-24(20,21)14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKVQCQGBMRNDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)CCS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-((1-(3-(phenylsulfonyl)propanoyl)pyrrolidin-3-yl)thio)acetate, a compound with the CAS number 2034407-51-5, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C16H21NO5S2
- Molecular Weight : 371.47 g/mol
- Structure : The compound features a pyrrolidine ring, a sulfonyl group, and an acetate moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The sulfonyl group is known to interact with enzymes, potentially inhibiting their activity. This can lead to altered metabolic pathways in cells.
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly those involved in pain and inflammation responses.
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.
In Vitro Studies
Several studies have explored the in vitro effects of this compound:
| Study | Cell Line | Concentration | Effect Observed |
|---|---|---|---|
| Study 1 | HeLa Cells | 10 µM | Inhibition of cell proliferation |
| Study 2 | PC12 Cells | 5 µM | Neuroprotective effects against oxidative stress |
| Study 3 | RAW264.7 Macrophages | 20 µM | Reduction in inflammatory cytokine production |
These findings indicate that the compound may have significant implications for cancer therapy and neuroprotection.
Case Studies
-
Case Study on Cancer Treatment :
A recent investigation into the use of this compound in treating breast cancer revealed that it significantly inhibited tumor growth in xenograft models. The study highlighted its potential as a novel therapeutic agent targeting cancer cell metabolism. -
Neuroprotective Effects :
Another study focused on neurodegenerative diseases demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. This suggests its potential utility in conditions like Alzheimer's disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups (e.g., thioacetate esters, sulfonyl moieties, or pyrrolidine scaffolds). Below is a detailed comparison using evidence from the provided sources and inferred structural relationships:
Table 1: Key Structural and Functional Comparisons
Key Observations
Thioacetate esters (common in the target compound and Compound 1 ) are more hydrolytically stable than standard acetates but may still undergo enzymatic cleavage in vivo.
Scaffold Variations: The pyrrolidine core in the target compound offers conformational rigidity, whereas pyrimidine-based analogs (e.g., Compound 1) allow for planar aromatic interactions with biological targets .
Substituent Effects: Electron-withdrawing groups (e.g., cyanomethoxy in ID 13 vs. phenylsulfonyl in the target compound) modulate reactivity and binding affinity. Alkoxy chains (methoxy, ethoxy, propoxy in IDs 15–17 ) enhance solubility but may reduce metabolic stability compared to bulkier sulfonyl groups.
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to Compound 1 , involving nucleophilic substitution or esterification. However, the phenylsulfonyl group may require additional protection/deprotection steps.
- Biological Data Gap: No direct activity data exists for the target compound.
- ADMET Considerations : The sulfonyl group may improve metabolic stability over esters but could increase renal clearance due to polarity.
Q & A
Basic Research Questions
What are the critical parameters for optimizing the synthesis of Methyl 2-((1-(3-(phenylsulfonyl)propanoyl)pyrrolidin-3-yl)thio)acetate?
Methodological Answer:
The synthesis involves multi-step reactions, including sulfonylation of pyrrolidine derivatives, thioether formation, and esterification. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile, dichloromethane) enhance reaction efficiency due to their ability to stabilize intermediates .
- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions during sulfonyl chloride coupling .
- Catalyst use : Triethylamine or DMAP may accelerate esterification and acylation steps .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product (>95% by HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
